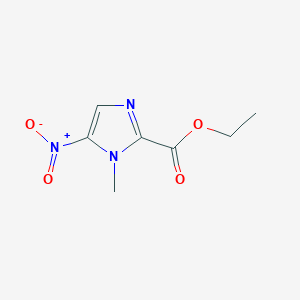

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

Beschreibung

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (CAS 1564-49-4) is a nitro-substituted imidazole derivative characterized by a methyl group at the 1-position, a nitro (-NO₂) group at the 5-position, and an ethyl ester (-COOEt) at the 2-position of the imidazole ring . This structural configuration confers moderate to high polarity due to the electron-withdrawing nitro group and the polar ester functionality, influencing its solubility in polar solvents like THF and dichloromethane . The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, participating in reactions such as nucleophilic substitutions and reductions .

Eigenschaften

IUPAC Name |

ethyl 1-methyl-5-nitroimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-4-5(9(6)2)10(12)13/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMBEWCVGFBHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374538 | |

| Record name | Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564-49-4 | |

| Record name | Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1564-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1564-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Protocol

-

Starting Material : Ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol).

-

Reagents :

-

Concentrated H₂SO₄ (8 mL)

-

Concentrated HNO₃ (8 mL)

-

-

Conditions :

-

Temperature: 70°C

-

Duration: 3 hours

-

-

Workup :

-

Dilution with H₂O, neutralization to pH 7–8 using aqueous Na₂CO₃.

-

Extraction with dichloromethane (DCM), concentration, and silica gel chromatography (ethyl acetate/petroleum ether).

-

Mechanistic Insights

The nitration proceeds via electrophilic aromatic substitution, where the nitro group (NO₂⁺) is introduced at the 5-position of the imidazole ring. Sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilicity of HNO₃. The electron-withdrawing ester group at the 2-position directs nitration to the 5-position, consistent with meta-directing effects in heterocycles.

Alternative Synthetic Pathways

While the nitration method dominates literature, alternative routes are explored in related nitroimidazole syntheses, though direct applicability to the target compound remains limited.

Comparative Analysis of Methods

Optimization and Challenges

Yield Enhancement Strategies

Purification Techniques

-

Chromatography : Silica gel chromatography with ethyl acetate/petroleum ether effectively separates the product from unreacted starting material and byproducts.

-

Crystallization : Recrystallization from ethanol or DCM/petroleum ether mixtures enhances purity.

Analytical Characterization

Key spectroscopic data for this compound:

-

¹H NMR (500 MHz, CDCl₃) : Expected signals include δ 1.35 (t, CH₂CH₃), 3.95 (s, N-CH₃), 4.35 (q, CH₂CH₃), and 8.10 (s, imidazole-H).

Industrial and Pharmacological Context

The compound’s synthesis is critical for producing antiparasitic agents like secnidazole and metronidazole derivatives. Scalability of the nitration method is favored industrially due to reagent availability and straightforward workup, despite moderate yields .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate serves as a crucial building block for synthesizing more complex imidazole derivatives. Its unique structure allows for various chemical modifications, enabling the production of diverse compounds with potential applications in pharmaceuticals and materials science .

Synthetic Routes

The synthesis typically involves:

- Nitration: The introduction of a nitro group at the 5-position of 1-methylimidazole using nitric acid.

- Esterification: The subsequent reaction of the resulting acid with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 μM |

| Escherichia coli | 1.56 μM |

| Candida albicans | 2.0 μM |

The compound's mechanism of action primarily involves disrupting microbial DNA synthesis, characteristic of many nitroimidazole derivatives, where the nitro group is reduced to form reactive intermediates that interact with cellular components, leading to cell death.

Medicinal Applications

Pharmaceutical Development

this compound is explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors. Its derivatives have shown potential as:

- Antimicrobial agents: Effective against resistant bacterial strains.

- Antiparasitic agents: Investigated for their efficacy against parasites like Helicobacter pylori .

Combination Therapies

The compound is also being studied for its role in combination therapies with beta-lactam antibiotics to enhance antibacterial activity by inhibiting metal beta-lactamases produced by resistant bacteria .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable for synthesizing other organic compounds .

Wirkmechanismus

The mechanism of action of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate involves its interaction with biological molecules, particularly through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Their Impact

The following table summarizes key structural analogs and their distinguishing features:

Structural Insights :

- Carboxylic Acid vs. Ester : The free carboxylic acid analog (5-Nitro-1H-imidazole-2-carboxylic acid) exhibits higher acidity (pKa ~3–4) and lower solubility in organic solvents compared to the ethyl ester derivative .

- Nitrile Substitution : The carbonitrile analog (1-Methyl-5-nitro-1H-imidazole-2-carbonitrile) may exhibit enhanced stability under basic conditions but reduced electrophilicity at the 2-position .

Physicochemical Properties

Melting points and solubility data highlight the influence of substituents:

Key Observations :

- Aryl Substituents : Bulky aryl groups (e.g., 4-bromophenyl in compound 3m ) increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding, π-π stacking).

- Polarity: The target compound’s nitro and ester groups enhance solubility in polar aprotic solvents compared to nonpolar analogs .

Biologische Aktivität

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a notable compound in medicinal chemistry, particularly recognized for its antimicrobial and antiparasitic activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and features an imidazole ring with a nitro group and a carboxylate moiety. The presence of these functional groups is crucial for its biological activity.

The mechanism of action for this compound primarily involves the disruption of microbial DNA synthesis. This is characteristic of many nitroimidazole derivatives, where the nitro group is reduced to form reactive intermediates that interact with cellular components, leading to cell death .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to inhibit enzymes involved in microbial resistance mechanisms. Studies indicate that it has potential against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 μM |

| Escherichia coli | 1.56 μM |

| Candida albicans | 2.0 μM |

Antiparasitic Activity

Research has also highlighted the compound's antiparasitic properties, particularly against protozoan parasites such as Trichomonas vaginalis. The compound's structure allows it to interfere with the metabolic pathways of these parasites, similar to other nitroimidazole derivatives like metronidazole .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study : A study conducted on various nitroimidazoles found that this compound demonstrated comparable activity to metronidazole against Trichomonas vaginalis with a lower toxicity profile .

- Mechanism Exploration : Another research focused on the reduction of the nitro group by nitroreductases, which is essential for its antimicrobial effects. This study emphasized the importance of the NO group in enhancing biological activity .

- Pharmacokinetic Analysis : Investigations into its pharmacokinetics revealed that the compound is highly soluble in polar solvents, facilitating its absorption and distribution within biological systems.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Unique Characteristics |

|---|---|

| Metronidazole | Well-studied antibiotic; broad-spectrum activity |

| Nitrofurantoin | Nitro group on furan ring; effective against UTIs |

| Ethyl 2-methylimidazole-4-carboxylate | Different position of functional groups; less reactive |

The structural differences between these compounds contribute to variations in their biological activities and therapeutic applications.

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via multi-component reactions involving aldehydes, amines, and nitro-containing precursors. For example, describes a one-pot tandem reaction using hydrazine derivatives, aldehydes, and nitroalkanes under reflux conditions in ethanol. Optimization strategies include:

- Catalyst selection : Use of acetic acid or ammonium acetate to facilitate cyclization.

- Temperature control : Maintaining reflux (~80°C) to balance reaction rate and byproduct formation.

- Substituent effects : Electron-withdrawing groups (e.g., nitro) at the 5-position stabilize the imidazole ring, improving yields (e.g., 65–78% in ). Key intermediates can be monitored via TLC, and purity is enhanced through recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- 1H/13C NMR :

- The ethyl ester group (COOCH2CH3) appears as a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (CH2) in 1H NMR.

- The nitro group deshields adjacent protons, causing downfield shifts for H-4 and H-5 protons (~8.0–8.5 ppm) .

- Mass Spectrometry (MS) :

- Molecular ion peaks ([M+H]+) align with the molecular formula (e.g., m/z 240–260 for derivatives in ).

- X-ray Crystallography :

- Single-crystal studies (e.g., ) confirm bond lengths (C–N: ~1.32 Å) and dihedral angles, critical for verifying nitro group orientation .

Advanced Questions

Q. How does the nitro group at the 5-position influence the electronic structure and reactivity of the imidazole ring?

The nitro group is a strong electron-withdrawing substituent that:

- Reduces electron density at the imidazole ring, as shown by DFT calculations (), increasing electrophilic substitution resistance.

- Enhances hydrogen bonding : The nitro group participates in intermolecular interactions (e.g., C–H···O bonds), influencing crystal packing ( ). This is critical for designing co-crystals with improved solubility .

- Modulates biological activity : Nitro-substituted imidazoles exhibit enhanced binding to enzymes like EGFR () due to polarized π-π interactions with aromatic residues .

Q. What computational methods are suitable for predicting the biological activity of this compound, and how do docking studies inform its potential as an enzyme inhibitor?

- Molecular Docking (AutoDock/Vina) :

- Dock the compound into target active sites (e.g., EGFR kinase domain) using rigid/flexible protocols. shows derivatives with nitro groups achieve binding energies of −8.5 to −9.2 kcal/mol, comparable to reference inhibitors .

- ADMET Prediction (SwissADME) :

- The nitro group improves membrane permeability but may increase hepatotoxicity risk. LogP values (~2.1) suggest moderate bioavailability .

- MD Simulations (GROMACS) :

- Simulate ligand-receptor stability over 100 ns; RMSD < 2.0 Å indicates stable binding () .

Q. How can researchers resolve contradictions in crystallographic data when different polymorphs of the compound are obtained?

- Graph Set Analysis : Compare hydrogen-bonding patterns (e.g., Etter’s notation in ) to classify polymorphs. For example, a dimeric R₂²(8) motif vs. chain-like C(4) patterns .

- PXRD vs. SCXRD : Use powder XRD to screen bulk phases and single-crystal XRD for precise unit-cell parameters. reports space group P1̄ with Z = 2 for a hydrated form, distinct from anhydrous polymorphs .

- Thermal Analysis (DSC/TGA) : Monitor phase transitions; polymorphs may show distinct melting points (e.g., 115–157°C in ) .

Notes

- Avoid using non-peer-reviewed sources (e.g., vendor catalogs) per the user’s guidelines.

- Always cross-validate computational results with experimental assays (e.g., enzymatic IC50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.